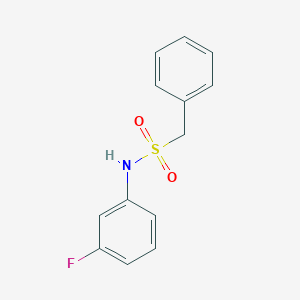
N-(3-fluorophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-phenylmethanesulfonamide, also known as FMPS, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels in the body. It has been shown to have an effect on the activity of the TRPV1 ion channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-phenylmethanesulfonamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have an effect on the activity of certain enzymes involved in cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-fluorophenyl)-1-phenylmethanesulfonamide is that it has been shown to be relatively stable and easy to work with in laboratory experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on N-(3-fluorophenyl)-1-phenylmethanesulfonamide, including further investigation of its mechanisms of action and its potential use as a therapeutic agent. It could also be used in the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, future research could focus on developing new synthesis methods for N-(3-fluorophenyl)-1-phenylmethanesulfonamide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-1-phenylmethanesulfonamide involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to form the final compound.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-phenylmethanesulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new therapeutic agents. It has been shown to have potential as a tool for studying the function of certain ion channels in the brain, as well as for investigating the role of certain enzymes in cancer development.
Propriétés
Nom du produit |
N-(3-fluorophenyl)-1-phenylmethanesulfonamide |
|---|---|
Formule moléculaire |
C13H12FNO2S |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
Clé InChI |
PGDNUNPWXARWPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F |
Solubilité |
37.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



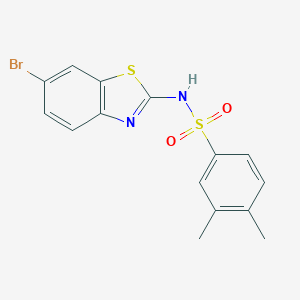
![N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258332.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258333.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B258334.png)
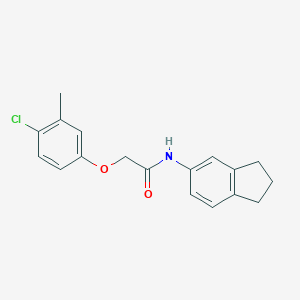
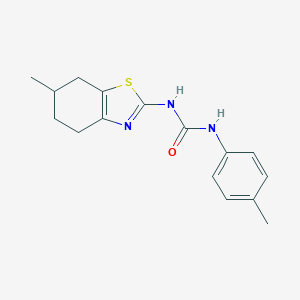
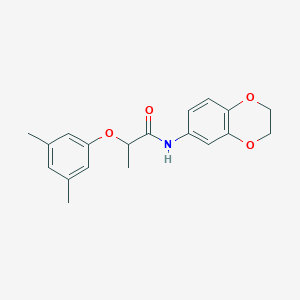
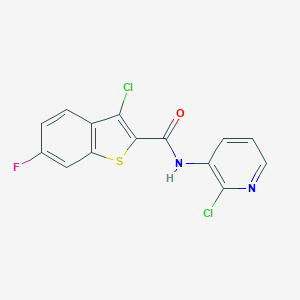
![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)
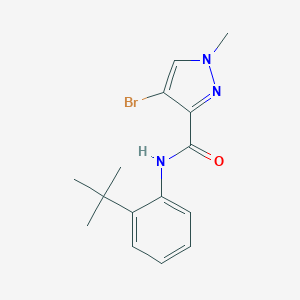
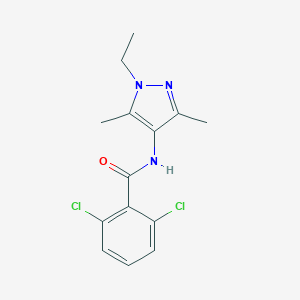
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)